molecular formula C11H11N3S B1397907 4-(4-Aminophenylthio)pyridin-2-amine CAS No. 1020087-60-8

4-(4-Aminophenylthio)pyridin-2-amine

Cat. No. B1397907
M. Wt: 217.29 g/mol
InChI Key: AZJKNVWNXDTUJC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives like 4-APTP involves several steps. One common method involves the reaction of ammonia with alkyl halides to form monoalkylammonium salts . Another method involves the reaction of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate . The exact synthesis process for 4-APTP is not explicitly mentioned in the search results.


Molecular Structure Analysis

The molecular formula of 4-APTP is C11H11N3S. It belongs to the class of pyridine derivatives. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Physical And Chemical Properties Analysis

Amines, like 4-APTP, are generally high-boiling liquids or solids that are combustible but not extremely flammable at room temperature . Lower aliphatic amines can form hydrogen bonds with water molecules, hence they are soluble in water .

Scientific Research Applications

Chemical Reactions and Synthesis

The compound 4-(4-Aminophenylthio)pyridin-2-amine is involved in complex chemical reactions. Studies have shown that compounds similar to it undergo regio- and stereoselective addition reactions with primary and secondary amines and thiols. These reactions lead to the formation of syn-addition products for secondary amines or anti-addition products for primary amines or thiols (Čikotienė et al., 2007). Furthermore, pyridine N-oxides, closely related to this compound, have been successfully converted to 2-aminopyridines through a one-pot fashion using specific reagents and catalysts, showcasing the compound's potential in organic synthesis (Yin et al., 2007).

Catalysis and Polymerization

This compound plays a significant role in catalysis and polymerization processes. Research has documented the synthesis of aminopyridines, similar to 4-(4-Aminophenylthio)pyridin-2-amine, and their application in catalytic processes such as aryl-Cl activation and hydrosilane polymerization. The synthesized aminopyridinato complexes demonstrate promising catalytic activities, indicating the potential utility of 4-(4-Aminophenylthio)pyridin-2-amine in similar catalytic environments (Deeken et al., 2006).

Synthesis of Heterocyclic Compounds

The compound is also crucial in the synthesis of heterocyclic compounds, a class of compounds with wide-ranging applications in pharmaceuticals and materials science. For instance, the synthesis of aminothiazole derivatives, which are known for their diverse biological applications, involves processes that could potentially include 4-(4-Aminophenylthio)pyridin-2-amine as a reactant or a catalyst (Adeel et al., 2017).

properties

IUPAC Name

4-(4-aminophenyl)sulfanylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c12-8-1-3-9(4-2-8)15-10-5-6-14-11(13)7-10/h1-7H,12H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJKNVWNXDTUJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SC2=CC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Aminophenylthio)pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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